Sudan III

Description

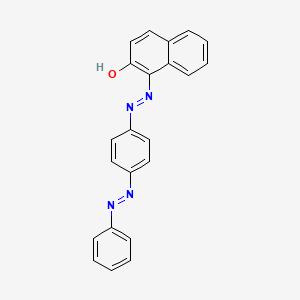

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNINJWBTRXEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041742 | |

| Record name | C.I. Solvent Red 23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown and green metallic solid; [Merck Index] Red powder; [MSDSonline] | |

| Record name | Sudan III | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

85-86-9 | |

| Record name | 1-(p-Phenylazophenylazo)-2-naphthol (Sudan III) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Red 23 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudan III | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sudan III | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(phenylazo)phenylazo)-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C RED NO. 17 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND733RX3JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sudan III dye principle and mechanism of action

An In-depth Technical Guide to Sudan III Dye: Principle and Mechanism of Action

Introduction

This compound is a synthetic, fat-soluble diazo dye belonging to the lysochrome class of stains.[1][2] Chemically identified as 1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol, it is widely utilized in histology and cytopathology for the microscopic visualization of neutral lipids, primarily triglycerides.[3][4][5] Its principle of action is based on its preferential solubility in lipids over the dye solvent, a physical phenomenon that distinguishes it from stains that bind chemically to their substrates.[6] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, mechanism of action, and standardized experimental protocols for its application in a research setting.

Physicochemical Properties

This compound is a reddish-brown crystalline powder.[3][4] Its chemical structure features three aromatic rings connected by two azo (-N=N-) linkages, which are responsible for its chromogenic properties.[3] The lipophilic nature of this structure underpins its utility as a lipid stain.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol | [3][7] |

| Synonyms | C.I. 26100, Solvent Red 23 | [1][3] |

| Molecular Formula | C₂₂H₁₆N₄O | [3][7] |

| Molecular Weight | 352.39 g/mol | [3][8] |

| Appearance | Reddish-brown powder or crystalline solid | [3][4] |

| Melting Point | 199 °C (with decomposition) | [3][9] |

| Density | ~1.2 g/cm³ |[3][9] |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) |

|---|---|---|

| Water | < 0.1 mg/mL (practically insoluble) | [3][10] |

| Ethanol (B145695) | 2 mg/mL | [10] |

| Chloroform | 1 mg/mL | [10] |

| Toluene | 1 mg/mL | [10] |

| Acetone | Soluble | [3] |

| Isopropanol | Saturated solutions can be prepared |[10] |

Table 3: UV-Visible Absorption Maxima (λmax) of this compound

| Medium/Solvent | λmax (nm) | Reference(s) |

|---|---|---|

| General | 507 nm | [11] |

| Thin Film | 374 nm, 515 nm | [12] |

| Various Solvents | 200-230 nm, 340-360 nm, 490-510 nm | [13] |

| Hexane | 254-362 nm | [14][15] |

| Acetonitrile | 264-364 nm | [14][15] |

| Ethanol | 258-348 nm |[14][15] |

Principle and Mechanism of Action

The staining action of this compound is a physical process governed by differential solubility, often referred to as the "lysochrome effect."[6][16] As a lysochrome, this compound is more soluble in the lipids of the tissue being stained than in its solvent vehicle (typically 70% ethanol or isopropanol).[10][17]

The mechanism involves the following steps:

-

Application: The tissue section is incubated in a saturated solution of this compound.

-

Partitioning: The dye molecules partition from the solvent into the intracellular lipid droplets. This occurs because the dye has a higher affinity for the non-polar, hydrophobic environment of the lipids than for the more polar solvent.[6]

-

Visualization: The accumulation of the dye within the lipid droplets imparts a distinct orange to red color, making them readily visible under light microscopy.[5][6]

This is a process of physical adsorption and hydrophobic interaction; no chemical bonds are formed between the dye and the lipid molecules.[6] This mechanism necessitates the use of frozen sections or fresh preparations, as the organic solvents used in paraffin (B1166041) embedding would dissolve the target lipids, preventing the staining from occurring.[6]

Caption: Logical flow of the this compound staining mechanism.

Experimental Protocols

Accurate lipid staining with this compound requires careful adherence to established protocols. The following are detailed methodologies for common applications.

Staining of Neutral Lipids in Frozen Tissue Sections (Lillie-Ashburn Method)

This protocol is widely used for the histological demonstration of neutral fats in animal tissues.[10][18]

Reagents:

-

This compound Staining Solution (Saturated)

-

99% Isopropanol

-

Distilled Water

-

10% Neutral Buffered Formalin (for fixation)

-

Mayer's Hematoxylin (B73222) (for counterstaining)

-

Aqueous Mounting Medium (e.g., Glycerol Jelly)

Protocol:

-

Fixation: Fix frozen tissue sections (6-15 µm thick) in 10% neutral buffered formalin for 1 minute.[6][19] Avoid ethanol-based fixatives.[6]

-

Preparation of Working Stain Solution: Prepare a saturated stock solution of this compound in 99% isopropanol.[10] To create the working solution, dilute 6 ml of the stock solution with 4 ml of distilled water. Allow this mixture to stand for 5-10 minutes and then filter. The filtrate can be used for several hours.[10][18]

-

Pre-treatment: Rinse the fixed sections in two changes of distilled water, followed by a brief rinse in 70% ethanol.[19]

-

Staining: Immerse the slides in the freshly prepared working this compound solution and stain for 10 minutes.[10][19]

-

Differentiation: Briefly rinse the slides in 70% ethanol to remove excess, non-specifically bound dye.[6]

-

Washing: Wash the sections thoroughly under running tap water.[6]

-

Counterstaining: Stain the nuclei with Mayer's hematoxylin for 2-5 minutes to provide cellular context.[6]

-

Bluing: Rinse with tap water until the nuclei appear blue. This step can be enhanced by dipping in a bluing agent like saturated lithium carbonate or Scott's tap water substitute.[19]

-

Mounting: Mount the coverslip using an aqueous mounting medium.[10]

Expected Results:

Caption: Experimental workflow for staining lipids in frozen sections.

Screening for Fecal Fat (Steatorrhea)

This semi-quantitative method is used as a simple screening test to determine the level of fecal fat.[5][17]

Reagents:

-

Fresh Fecal Sample

-

95% Ethanol

-

This compound Stain, Saturated Alcoholic Solution

-

Glacial Acetic Acid (for split fat stain)

-

Glass slides and coverslips

Protocol for Neutral Fats:

-

Place a small aliquot of the fresh fecal sample onto a clean glass slide.[19]

-

Add two drops of 95% ethanol and mix with the sample.[19]

-

Add two drops of the saturated alcoholic this compound solution and mix thoroughly.[19]

-

Apply a coverslip and examine under a microscope.

Protocol for Split Fats (Fatty Acids):

-

Prepare a slide as described above (Steps 1-3).

-

Add two drops of 36% glacial acetic acid and mix well.[19]

-

Gently heat the slide over a flame two or three times until it just begins to boil.[5][17]

-

Immediately apply a coverslip and examine while the slide is still warm.

Expected Results:

-

Neutral Fats: Appear as large, refractile globules of red-orange color.[19]

-

Fatty Acids (Split Fats): After heating, they appear as orange-colored droplets. A normal sample should show only a few small droplets.[5]

Applications and Limitations

Applications:

-

Histopathology: Staining and visualizing intracellular lipid droplets, evaluating adipose tissue, and assessing lipid accumulation in pathological conditions like steatosis (fatty liver disease).[4][6]

-

Diagnostics: Used as a screening tool for steatorrhea by detecting excess fat in fecal samples.[5][17]

-

Botany: In conjunction with other stains, it can differentiate suberized and cutinized tissues in plants.[10][11]

Limitations:

-

Specificity: this compound preferentially stains neutral lipids like triglycerides and cholesteryl esters but does not effectively stain polar lipids such as phospholipids.[6]

-

Sample Preparation: It is unsuitable for use on standard paraffin-embedded tissues because the solvents used in processing dissolve the lipids.[6]

-

Sensitivity: It produces a more orange and generally less intense color compared to other lysochromes like Oil Red O.[10]

-

Quantification: The staining is semi-quantitative at best and is primarily used for qualitative assessment.[5][17]

Safety and Handling

This compound is classified by the IARC as a Group 3 compound, meaning it is not classifiable as to its carcinogenicity to humans due to insufficient evidence.[3] However, it should be handled with care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles when handling the powder or staining solutions.[6]

-

Inhalation: Avoid inhaling the powder. Use in a well-ventilated area or under a chemical fume hood.[6]

-

Contact: In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with water for at least 15 minutes and seek medical attention.[6]

-

Storage: Store the dye in a cool, dry, and tightly sealed container at room temperature, protected from light.[18]

References

- 1. medkoo.com [medkoo.com]

- 2. microbenotes.com [microbenotes.com]

- 3. grokipedia.com [grokipedia.com]

- 4. chemiis.com [chemiis.com]

- 5. mlsu.ac.in [mlsu.ac.in]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1-(p-Phenylazophenylazo)-2-naphthol (this compound) | C22H16N4O | CID 62331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | CAS#:85-86-9 | Chemsrc [chemsrc.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Physical Structure Analysis and Optical Properties of this compound Thin Film [scirp.org]

- 13. [Ultraviolet-visible absorption spectral properties of this compound in different solvents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Study on the UV-VIS spectroscopic properties of this compound and Sudan IV dyes in different organic solvents | Journal of the Chemical Society of Nigeria [ajol.info]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. In vitro evaluation of potential hepatotoxicity induced by drugs [re-place.be]

- 17. Sudan stain - Wikipedia [en.wikipedia.org]

- 18. biognost.com [biognost.com]

- 19. newcomersupply.com [newcomersupply.com]

Physical and chemical properties of Sudan III

An In-depth Technical Guide to the Physical and Chemical Properties of Sudan III

Introduction

This compound, also known as Solvent Red 23 or C.I. 26100, is a synthetic bis(azo) dye.[1] It is a lysochrome, or fat-soluble dye, primarily utilized in histology and other scientific disciplines for the staining of non-polar substances like lipids, triglycerides, and lipoproteins.[2][3][4] Structurally, it is derived from azobenzene (B91143) and features a 2-naphthol (B1666908) core substituted with a 4-(phenyldiazenyl)phenyldiazenyl group.[1][2] This extensive conjugated system of aromatic rings interconnected by two azo (-N=N-) linkages is responsible for its characteristic red-orange color.[2] Beyond its use in biological staining, this compound finds applications in coloring oils, waxes, plastics, and various hydrocarbon products.[3][5] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and relevant chemical pathways for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a reddish-brown crystalline powder.[2] It is stable under normal storage conditions but is incompatible with strong oxidizing agents.[6]

General Properties

| Property | Value | Reference |

| Chemical Name | 1-[(4-phenyldiazenyl)phenyl]diazenyl]naphthalen-2-ol | [2] |

| Synonyms | Solvent Red 23, C.I. 26100, Cerasin Red, Fat Ponceau G | [1][2][7] |

| Molecular Formula | C₂₂H₁₆N₄O | [2][7] |

| Molecular Weight | 352.39 g/mol | [7][8] |

| CAS Number | 85-86-9 | [2][7] |

Physical Characteristics

| Property | Value | Reference |

| Appearance | Red to reddish-brown powder or crystalline solid | [2][7][9] |

| Melting Point | 199 °C (with decomposition) | [2][7][10] |

| Boiling Point | 486.01 °C to 584.6 °C (rough estimates) | [6][10] |

| Density | ~1.2 g/cm³ | [2][6] |

Solubility Data

This compound is a lipophilic and hydrophobic dye, characterized by its insolubility in water and high solubility in organic solvents.[2][6]

| Solvent | Solubility | Reference |

| Water | < 0.1 mg/mL (practically insoluble) | [4][11] |

| Ethanol | 2 mg/mL | [11] |

| Chloroform | 1 mg/mL | [11] |

| Toluene | 1 mg/mL | [11] |

| Acetone | Soluble | [2][9] |

| Isopropanol | Saturated solutions can be prepared | [11] |

| DMSO | Soluble | [6] |

| Fats/Oils | Highly soluble | [2][9] |

Spectroscopic Data

The color of this compound is due to its absorption in the visible region of the electromagnetic spectrum. The maximum absorption wavelength (λmax) can shift depending on the solvent, a phenomenon known as solvatochromism.[12]

| Solvent | λmax (nm) | Reference |

| General | 507 | [2][4][6] |

| General | 354 | [4][6] |

| Toluene | 506 - 512 | [13][14] |

| Chloroform | 517, 354, 299 | [15] |

| Various Solvents | 490 - 510 | [16] |

Experimental Protocols

This section details methodologies for the synthesis, purification analysis, and application of this compound in a laboratory setting.

Laboratory Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction, which involves diazotization of an aromatic amine followed by coupling with an activated aromatic compound.[2]

Methodology:

-

Diazotization:

-

Dissolve 4-(phenyldiazenyl)aniline (0.42 g, 2.8 mmol) in concentrated hydrochloric acid (0.5 mL).[2]

-

Cool the mixture to 0–5 °C in an ice-water bath.[2]

-

Prepare a cold aqueous solution of sodium nitrite (B80452) (0.20 g, 2.9 mmol) in 1 mL of water.[2]

-

Add the sodium nitrite solution dropwise to the aniline (B41778) solution over 5–10 minutes, ensuring the temperature remains below 5 °C to form the unstable diazonium salt.[2]

-

-

Azo Coupling:

Histological Staining of Lipids (Lillie-Ashburn Method)

This compound is a classic stain for demonstrating neutral lipids (triglycerides) in frozen tissue sections.[4][11][17] Paraffin-embedded tissues are generally unsuitable as the organic solvents used in processing dissolve the lipids.[18]

Methodology:

-

Staining Solution Preparation:

-

Prepare a saturated stock solution of this compound by dissolving an excess of the dye (~0.5 g) in 100 mL of 99% isopropanol.[11][17] Let this solution stand for 2-3 days.[17]

-

To create the working solution, dilute 6 mL of the saturated stock solution with 4 mL of distilled water.[11][17]

-

Allow the working solution to stand for 5-10 minutes, then filter it. The filtrate can be used for several hours.[11][17]

-

-

Tissue Staining:

-

Counterstaining and Mounting:

-

Counterstain the nuclei by immersing the sections in a 0.1% acid alum hematoxylin (B73222) solution for 5 minutes.[11]

-

Place sections in 1% aqueous Na₂HPO₄ or water until a blue color is observed in the nuclei.[11]

-

Mount the coverslip using a suitable aqueous mounting medium like glycerol (B35011) jelly.[11][18]

-

Expected Results: Lipids and fat globules will appear yellow-orange to red, while nuclei will be stained blue.[11][17]

Impurity Profiling by HPLC-DAD

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is an effective method for the qualitative and quantitative analysis of impurities in commercial this compound dyes.[19]

Methodology:

-

Sample Preparation:

-

Dissolve approximately 0.5 g of this compound dye in 10 mL of diethyl ether.[19]

-

Extract impurities by placing the solution in an ultrasonic bath for 20 minutes.[19]

-

Treat the ether extract with 1 g of anhydrous Na₂SO₄ to remove any residual water.[19]

-

Filter the extract through a 0.45 µm membrane filter.[19]

-

Prepare the final analytical solution by adding 50 µL of the ether extract to 50 µL of an internal standard solution (e.g., 10 µg of quinoline).[19]

-

-

Liquid Chromatography Conditions:

-

Instrument: Agilent 1200 HPLC with DAD or equivalent.[19]

-

Column: Reversed-phase Luna C18 (150 mm length × 1.0 mm i.d., 5 µm particle size).[19]

-

Detection Wavelengths: Set the DAD to monitor at 230 nm for most impurities and 470 nm to selectively monitor for phenylazo-naphthol analogues.[19]

-

Injection Volume: 10 µL.[19]

-

Separation: Impurities are separated on the C18 column within approximately 25 minutes using a gradient elution.[19]

-

Safety and Handling

This compound is classified by the International Agency for Research on Cancer (IARC) as a Group 3 agent, meaning it is not classifiable as to its carcinogenicity to humans due to insufficient evidence.[2][18] However, it is considered an irritant to the eyes, skin, and respiratory system.[2][6]

-

Personal Protective Equipment (PPE): Always handle this compound powder in a well-ventilated area or fume hood.[8][20] Wear a lab coat, chemical splash goggles, and solvent-resistant gloves.[18][21]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from strong oxidizing agents.[6][22]

-

Spills: For minor spills, use dry clean-up procedures to avoid generating dust.[20] Moisten with water before sweeping.[22] Avoid using water to clean up spills on surfaces as it may cause the dye to spread.[9]

-

Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.[17]

References

- 1. 1-(p-Phenylazophenylazo)-2-naphthol (this compound) | C22H16N4O | CID 62331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. mlsu.ac.in [mlsu.ac.in]

- 4. stainsfile.com [stainsfile.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. chemimpex.com [chemimpex.com]

- 8. scichem.com [scichem.com]

- 9. chemiis.com [chemiis.com]

- 10. This compound | CAS#:85-86-9 | Chemsrc [chemsrc.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound (C. I. 26100), 50 g, CAS No. 85-86-9 | Dyes for lipid staining | Staining | Histology/Microscopy | Life Science | Carl ROTH - Switzerland [carlroth.com]

- 14. This compound (C. I. 26100), 100 g, CAS No. 85-86-9 | Dyes for lipid staining | Staining | Histology/Microscopy | Life Science | Carl ROTH - Austria [carlroth.com]

- 15. Physical Structure Analysis and Optical Properties of this compound Thin Film [scirp.org]

- 16. [Ultraviolet-visible absorption spectral properties of this compound in different solvents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biognost.com [biognost.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Impurity Profiling and Quantification of this compound Dyes by HPLC-selective UV Detection -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. lewisu.edu [lewisu.edu]

Sudan III: A Technical Guide to its Solubility in Ethanol and Other Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Sudan III, a widely used lipophilic azo dye. Understanding the solubility characteristics of this compound is critical for its effective application in various scientific disciplines, including histology, cytology, and analytical chemistry. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows.

Core Topic: Solubility of this compound

This compound (C₂₂H₁₆N₄O) is a fat-soluble dye primarily employed for staining triglycerides in biological samples.[1][2][3][4][5] Its hydrophobic nature dictates its solubility profile, rendering it readily soluble in organic solvents while being practically insoluble in aqueous solutions.[6][7][8][9]

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common laboratory solvents.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Ethanol (B145695) | C₂H₅OH | 2 mg/mL[1] | Not Specified | One source states insolubility, which is likely erroneous in the context of other data.[2] Saturated solutions are also commonly prepared.[10] |

| Water | H₂O | < 0.1 mg/mL[1] | Not Specified | Generally considered insoluble.[2][7][8][9] |

| Chloroform | CHCl₃ | 1 mg/mL[1] | Not Specified | Forms a clear, red solution. |

| Toluene | C₇H₈ | 1 mg/mL[1] | Not Specified | |

| Acetone | C₃H₆O | Soluble[6][7] | Not Specified | |

| Isopropanol | C₃H₈O | Saturated solutions can be prepared.[1][11] | Not Specified | A common solvent for preparing stock solutions for staining. |

| Glycerol-Ethanol | Mixture | Good solubility in this mixture.[12] | Not Specified | Used for specific staining applications.[12] |

| DMSO | C₂H₆OS | 2.27 mg/mL (6.44 mM)[13] | 60 (with sonication and heating) | Hygroscopic nature of DMSO can impact solubility.[13] |

| Oils and Fats | N/A | Highly soluble.[7][14] | Not Specified | A key characteristic for its use as a lipid stain.[7][14] |

Note: There is a discrepancy in the reported solubility of this compound in ethanol. While most sources indicate solubility, one source claims it is insoluble.[2] This may be a misinterpretation or refer to a specific grade or condition. For practical purposes, ethanol is widely used as a solvent for this compound.[6][7][10][15][16][17]

Experimental Protocols

Accurate determination of solubility is crucial for preparing solutions of known concentrations and for understanding the behavior of this compound in various experimental systems. Below are detailed methodologies for determining the solubility of this compound.

Protocol 1: Gravimetric Method for Solubility Determination

This protocol outlines a standard method for determining the solubility of a dye like this compound in a given solvent.[18]

Objective: To quantitatively determine the mass of this compound that can be dissolved in a specific volume of solvent at a defined temperature.

Materials:

-

This compound powder

-

Selected solvent (e.g., ethanol)

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a volumetric flask. The excess is crucial to ensure saturation.

-

Place the flask in a constant temperature water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the constant temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm pore size) to remove any remaining microscopic particles.

-

-

Quantification of Dissolved Solute:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the clear, filtered saturated solution into the pre-weighed evaporating dish.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., below its melting point of 199 °C[9][19][20]).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it again.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

-

Solubility is then calculated as the mass of the dissolved this compound per volume of the solvent (e.g., in mg/mL or g/100 mL).

-

Caption: Gravimetric Method Workflow.

Protocol 2: "Solubility Titration" - A Spectrophotometric Approach

This method is particularly useful for sparingly soluble dyes and provides a rapid determination of solubility. It is based on the principle that the absorbance or light scattering of a solution changes abruptly once the solubility limit is exceeded.[21]

Objective: To determine the solubility of this compound by monitoring the change in absorbance as small, known amounts of the dye are added to a solvent.

Materials:

-

This compound powder

-

Selected solvent (e.g., ethanol)

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Microbalance

-

Volumetric flask

-

Magnetic stirrer and small stir bar

Procedure:

-

Instrument Setup:

-

Titration and Measurement:

-

Place a known volume of the solvent in a cuvette containing a small magnetic stir bar and place it in the spectrophotometer's sample holder with stirring capability.

-

Accurately weigh a very small amount of this compound powder.

-

Add the weighed amount of this compound to the cuvette and stir until it is completely dissolved.

-

Record the absorbance of the solution.

-

Repeat the addition of small, accurately weighed increments of this compound, recording the absorbance after each addition and ensuring complete dissolution.

-

-

Data Analysis:

-

Continue the additions until the absorbance readings become non-linear or a sudden increase in light scattering is observed, indicating that the solution is saturated and solid particles are now suspended.

-

Plot a graph of absorbance versus the concentration of this compound (mg/mL).

-

The point at which the graph deviates from linearity represents the solubility limit. The concentration at this point is the solubility of this compound in that solvent at the experimental temperature.

-

Caption: Solubility Titration Workflow.

Signaling Pathways

This compound is primarily used as a histological stain for lipids and is not known to be involved in specific biological signaling pathways. Its application is based on its physical property of partitioning into neutral lipids. Therefore, a diagram of a signaling pathway is not applicable to the core topic of this compound's properties and applications.

Conclusion

This technical guide provides essential information on the solubility of this compound in ethanol and other common solvents, catering to the needs of researchers and professionals in scientific fields. The tabulated data offers a quick reference for solution preparation, while the detailed experimental protocols provide a solid foundation for accurate solubility determination in the laboratory. The provided workflows visually simplify these complex procedures, enhancing reproducibility. A clear understanding of this compound's solubility is fundamental to its successful application in staining and other analytical techniques.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. stainsfile.com [stainsfile.com]

- 3. scbt.com [scbt.com]

- 4. mlsu.ac.in [mlsu.ac.in]

- 5. This compound (C. I. 26100), 100 g, CAS No. 85-86-9 | Dyes for lipid staining | Staining | Histology/Microscopy | Life Science | Carl ROTH - Austria [carlroth.com]

- 6. chemiis.com [chemiis.com]

- 7. grokipedia.com [grokipedia.com]

- 8. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. 85-86-9 CAS | this compound | Biological Stains and Dyes | Article No. 06160 [lobachemie.com]

- 10. biolaboratorium.com [biolaboratorium.com]

- 11. biognost.com [biognost.com]

- 12. This compound 0.1 %, in Glycerine Ethanol [morphisto.de]

- 13. medchemexpress.com [medchemexpress.com]

- 14. gspchem.com [gspchem.com]

- 15. This compound stain | UK Science Technician Community [community.preproom.org]

- 16. dawnscientific.com [dawnscientific.com]

- 17. This compound Solution, 100 mL | Flinn Scientific [flinnsci.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. This compound - Wikipedia [en.wikipedia.org]

- 20. chemimpex.com [chemimpex.com]

- 21. researchgate.net [researchgate.net]

- 22. scientificlabs.co.uk [scientificlabs.co.uk]

Sudan III: An In-depth Technical Guide to its Absorption Spectrum and Maximum Wavelength

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption properties of Sudan III, a fat-soluble diazo dye. The document details its maximum absorption wavelength (λmax) in various solvents, outlines a detailed experimental protocol for determining its absorption spectrum, and presents a visual workflow for this procedure. This information is critical for professionals in research, science, and drug development who utilize this compound in their work for staining and other applications.

Core Spectroscopic Data

The maximum absorption wavelength (λmax) of this compound is significantly influenced by the solvent in which it is dissolved. This solvatochromic behavior is important to consider when preparing solutions for analytical or staining purposes. The following table summarizes the reported λmax values for this compound in different media.

| Solvent/Medium | Maximum Absorption Wavelength (λmax) | Additional Absorption Peaks |

| Ethanol (B145695) | 504 nm[1] | 258-348 nm range[2][3] |

| Chloroform (B151607) | 517 nm[4] | 299 nm, 354 nm[4] |

| General (unspecified) | 507 nm[5] | 304 nm[5] |

| Hexane | Not specified, but peaks in 254-362 nm range[2][3] | - |

| Acetonitrile | Not specified, but peaks in 264-364 nm range[2][3] | - |

| Thin Film | 515 nm | 374 nm[4] |

| Composite Solvent | 310 nm | Peaks in 200-230 nm and 340-360 nm disappear[6][7] |

Note: The absorption peaks in the UV region (below 400 nm) are also characteristic of the dye's electronic transitions.[4][6]

Experimental Protocol: Determination of Absorption Spectrum

This section provides a detailed methodology for determining the absorption spectrum and λmax of this compound using a UV-Vis spectrophotometer.

1. Materials and Equipment:

-

This compound powder

-

Spectrophotometric grade solvents (e.g., ethanol, chloroform)

-

Volumetric flasks

-

Pipettes

-

Quartz or glass cuvettes

-

UV-Vis Spectrophotometer (double-beam recommended)

-

Analytical balance

2. Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound powder (e.g., 1 mg) using an analytical balance.

-

Dissolve the powder in a known volume of the chosen solvent (e.g., 100 mL of ethanol) in a volumetric flask to create a stock solution. Ensure complete dissolution, using sonication if necessary. The concentration of this stock solution should be calculated in mg/mL or mol/L. This compound is soluble in chloroform and toluene (B28343) at 1 mg/mL and in ethanol at 2 mg/mL.[8]

3. Preparation of Working Solutions (Serial Dilutions):

-

Prepare a series of dilutions from the stock solution to obtain a range of concentrations. This is crucial for determining the molar absorptivity and ensuring the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

4. Spectrophotometer Setup and Calibration:

-

Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer's recommended time to ensure a stable light source.

-

Set the desired wavelength range for the scan. For this compound, a range of 300 nm to 700 nm is appropriate to capture both the main visible peak and any near-UV peaks.

-

Fill a cuvette with the pure solvent that was used to prepare the this compound solutions. This will serve as the blank or reference.

-

Place the blank cuvette in the reference holder of the spectrophotometer.

-

Perform a baseline correction or "zero" the instrument with the blank. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements.

5. Measurement of Absorption Spectrum:

-

Rinse a sample cuvette with a small amount of the most dilute this compound working solution, then fill the cuvette approximately three-quarters full.

-

Wipe the optical surfaces of the cuvette with a lint-free tissue to remove any fingerprints or smudges.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Initiate the spectral scan. The instrument will measure the absorbance of the sample at each wavelength in the defined range.

-

Save and record the resulting absorption spectrum, which is a plot of absorbance versus wavelength.

6. Data Analysis:

-

From the absorption spectrum, identify the wavelength at which the maximum absorbance occurs. This is the λmax.

-

If multiple peaks are present, record the wavelength of each peak.

-

If performing quantitative analysis, create a calibration curve by plotting the absorbance at λmax versus the concentration of the prepared working solutions.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the absorption spectrum of this compound.

Caption: Experimental workflow for determining the absorption spectrum of this compound.

References

- 1. echemi.com [echemi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. jove.com [jove.com]

- 4. Physical Structure Analysis and Optical Properties of this compound Thin Film [scirp.org]

- 5. benchchem.com [benchchem.com]

- 6. mlsu.ac.in [mlsu.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. edu.rsc.org [edu.rsc.org]

A Comprehensive Technical Guide to the Synthesis of Sudan III Dye

Introduction

Sudan III (C.I. 26100; Solvent Red 23) is a fat-soluble bis(azo) dye widely utilized in histology and cytological analysis for the visualization of neutral lipids, triglycerides, and lipoproteins.[1][2][3] Its chemical formula is C₂₂H₁₆N₄O, and it presents as a reddish-brown powder.[1] The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction, specifically involving diazotization followed by azo coupling. This guide provides an in-depth overview of the synthesis pathway, detailed experimental protocols, and quantitative data for researchers and professionals in chemical and biomedical fields.

Core Synthesis Pathway

The synthesis of this compound is a two-step process. The first step is the diazotization of 4-aminoazobenzene (B166484) (also known as 4-(phenyldiazenyl)aniline). The second, and final, step is the azo coupling of the resulting diazonium salt with 2-naphthol (B1666908) (β-naphthol) under alkaline conditions.[1][4]

-

Diazotization: 4-aminoazobenzene is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to convert the primary amino group into a diazonium salt.[1][5] This intermediate is highly reactive and unstable at higher temperatures.

-

Azo Coupling: The electrophilic diazonium salt is then introduced to a solution of 2-naphthol dissolved in an aqueous alkaline medium (e.g., sodium hydroxide).[1] The 2-naphthol, activated by the hydroxyl group, acts as a nucleophile, and the coupling reaction occurs at the 1-position of the naphthol ring to form the final this compound product as an orange-red precipitate.[1]

Quantitative Data

The following table summarizes key quantitative data for this compound and its primary reactants.

| Property | This compound | 4-Aminoazobenzene | 2-Naphthol |

| Molecular Formula | C₂₂H₁₆N₄O | C₁₂H₁₁N₃ | C₁₀H₈O |

| Molecular Weight | 352.4 g/mol [1] | 197.24 g/mol | 144.17 g/mol |

| CAS Number | 85-86-9[1] | 60-09-3 | 135-19-3 |

| C.I. Number | 26100[1] | 11000 | - |

| Appearance | Reddish-brown powder[1] | Orange-yellow needles | White to yellowish crystalline solid |

| Melting Point | 199 °C (decomposes)[1][6] | 123-127 °C | 121-123 °C |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, chloroform, toluene[1][4] | Slightly soluble in water; Soluble in ethanol | Slightly soluble in water; Soluble in ethanol, ether |

| Reported Yield | A 95% yield was reported for a deuterated analogue synthesis.[7] | - | - |

Experimental Protocols

This section details the laboratory-scale synthesis of this compound.

Materials and Reagents:

-

4-Aminoazobenzene (4-(phenyldiazenyl)aniline)

-

2-Naphthol (β-naphthol)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH)

-

Sodium Acetate (B1210297) (optional, for buffering)

-

Distilled Water

-

Ice

Protocol:

Part A: Preparation of the Diazonium Salt Solution

-

In a 100 mL beaker, dissolve 0.42 g (2.8 mmol) of 4-aminoazobenzene in 0.5 mL of concentrated hydrochloric acid.[1]

-

Cool the resulting solution to 0-5 °C in an ice-water bath with constant stirring.

-

In a separate beaker, prepare a solution of 0.20 g (2.9 mmol) of sodium nitrite in 1 mL of cold distilled water.

-

Add the cold sodium nitrite solution dropwise to the cooled 4-aminoazobenzene solution over 5-10 minutes.[1] Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the unstable diazonium salt.[1]

Part B: Preparation of the 2-Naphthol Solution

-

In a 250 mL beaker, dissolve 0.38 g (2.6 mmol) of 2-naphthol in 2 mL of 2.5 M sodium hydroxide solution.[1]

-

Cool this solution to 0-5 °C in an ice-water bath.

Part C: Azo Coupling Reaction

-

While vigorously stirring the cold 2-naphthol solution, slowly add the diazonium salt solution prepared in Part A.

-

An orange-red precipitate of this compound will form immediately.[1]

-

Continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the reaction. The pH can be adjusted to 8-9 with sodium acetate to optimize coupling efficiency.[1]

Part D: Isolation and Purification

-

Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with several portions of cold distilled water to remove any unreacted salts and impurities.

-

Dry the purified product in a desiccator or a low-temperature oven.

-

Determine the melting point and yield of the final product.

Safety and Handling

-

This compound is classified by the IARC as a Group 3 compound, meaning it is not classifiable as to its carcinogenicity to humans.[8] However, its metabolites may pose genotoxic risks.[1]

-

Appropriate personal protective equipment (PPE), including a lab coat, solvent-resistant gloves, and chemical splash goggles, should be worn at all times.[8]

-

All procedures should be carried out in a well-ventilated fume hood.

-

Handle concentrated acids and bases with extreme care.

-

Dispose of all chemical waste according to institutional and local hazardous waste regulations.[8]

References

- 1. grokipedia.com [grokipedia.com]

- 2. mlsu.ac.in [mlsu.ac.in]

- 3. adamsbiochemistry.quora.com [adamsbiochemistry.quora.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Synthesis of an Azo Dye: Sudan 1 – Chemistry Education [chem.hbcse.tifr.res.in]

- 6. scichem.com [scichem.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Histological Application of Sudan Dyes: A Historical and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of lipids in biological tissues has been a fundamental technique in histology and pathology for over a century. Among the earliest and most enduring tools for this purpose are the Sudan dyes, a family of lysochrome (fat-soluble) azo dyes. Their ability to selectively stain neutral lipids, and in some cases other lipophilic structures, has provided invaluable insights into cellular metabolism, disease pathogenesis, and the effects of therapeutic interventions. This in-depth technical guide explores the history, chemical properties, and detailed methodologies of Sudan dyes in histological staining, with a focus on their application in contemporary research and drug development.

A Legacy of Lipid Staining: Historical Development

The late 19th and early 20th centuries witnessed a surge in the development of synthetic dyes, many of which were quickly adapted for biological staining. The quest to visualize lipids, which are poorly stained by aqueous dyes, led to the exploration of fat-soluble compounds.

The introduction of Sudan III in 1896 by Daddi marked the first successful use of a synthetic fat-soluble dye for histological lipid staining.[1] This was followed by the development of Sudan IV in 1901 by Michaelis, which offered a more intense red color.[1] A significant advancement came with the introduction of Oil Red O in 1926 by French, providing an even deeper and more vibrant red stain that became widely adopted.[1][2] The development of Sudan Black B in 1935 by Lison and Dagnelie provided a crucial tool for staining a broader range of lipids, including phospholipids, with a strong black contrast.[1]

These dyes are classified as lysochromes, meaning they are colored substances that are soluble in lipids.[3] The staining mechanism is a physical process of differential solubility rather than a chemical reaction; the dye is more soluble in the lipid droplets within the tissue than in its solvent, causing it to partition into and accumulate in the lipid-rich structures.[1]

Chemical and Physical Properties of Key Sudan Dyes

The Sudan dyes are all synthetic azo dyes, characterized by the presence of one or more azo groups (-N=N-).[3][4] Their lipophilicity, which is central to their staining mechanism, is conferred by their aromatic ring structures. The key properties of the most commonly used Sudan dyes are summarized in the table below.

| Dye Name | Chemical Formula | Molecular Weight ( g/mol ) | λmax (nm) | Color in Tissue | Primary Lipids Stained |

| Sudan I | C₁₆H₁₂N₂O | 248.28 | ~490 (in ethanol) | Orange-Red | Neutral fats |

| Sudan II | C₁₈H₁₆N₂O | 276.33 | 493 (in ethanol) | Red | Neutral fats |

| This compound | C₂₂H₁₆N₄O | 352.39 | 507 (in ethanol) | Orange-Red | Triglycerides |

| Sudan IV | C₂₄H₂₀N₄O | 380.45 | 520 (in ethanol) | Scarlet-Red | Triglycerides |

| Sudan Black B | C₂₉H₂₄N₆ | 456.54 | 596-605 (in ethanol) | Blue-Black | Neutral fats, phospholipids, sterols |

Experimental Protocols in Histological Staining

The successful application of Sudan dyes in histology relies on meticulous and standardized protocols. As these dyes are soluble in lipids, it is crucial to avoid the use of organic solvents during tissue processing that would extract the lipids. Therefore, frozen sections are the preferred specimen type.

Below are detailed methodologies for the key Sudan dyes.

This compound Staining for Neutral Fats

This protocol is adapted for the visualization of neutral triglycerides in frozen tissue sections.

Reagents:

-

This compound stock solution (saturate 99% isopropanol (B130326) with this compound powder)

-

Mayer's Hematoxylin

-

Glycerol jelly or other aqueous mounting medium

Procedure:

-

Cut frozen sections at 8-10 µm and mount on slides.

-

Air dry the sections for 30-60 minutes at room temperature.

-

Fix in 10% neutral buffered formalin for 10 minutes.

-

Rinse briefly in 70% ethanol.

-

Stain in a freshly prepared and filtered working this compound solution (6 parts stock solution to 4 parts distilled water) for 10-30 minutes.[3]

-

Differentiate briefly in 70% ethanol to remove excess stain.[3]

-

Wash thoroughly in distilled water.

-

Counterstain with Mayer's Hematoxylin for 2-5 minutes to visualize nuclei.[3]

-

Wash in running tap water.

-

Mount with an aqueous mounting medium.

Expected Results:

-

Lipids: Orange-Red

-

Nuclei: Blue

Herxheimer's Sudan IV Staining for Triglycerides

This method provides a more intense staining of neutral fats compared to this compound.

Reagents:

-

Herxheimer's Sudan IV solution (saturated solution of Sudan IV in a 1:1 mixture of acetone (B3395972) and 70% ethanol)

-

70% Ethanol

-

Mayer's Hematoxylin

-

Aqueous mounting medium

Procedure:

-

Cut frozen sections at 8-10 µm and mount on slides.

-

Fix in 10% neutral buffered formalin for 1 minute.[5]

-

Rinse in two changes of distilled water.[5]

-

Rinse briefly in 70% ethanol.[5]

-

Stain in Herxheimer's Sudan IV solution for 10 minutes.[5]

-

Differentiate quickly in 70% ethanol.[5]

-

Wash thoroughly in distilled water.[5]

-

Counterstain with Mayer's Hematoxylin for 2-3 minutes.[5]

-

Wash in several changes of tap water.[5]

-

Mount with an aqueous mounting medium.

Expected Results:

-

Lipids: Scarlet-Red

-

Nuclei: Blue

Oil Red O Staining for Neutral Lipids

Oil Red O is widely used due to its deep red color and high affinity for neutral lipids.

Reagents:

-

Oil Red O stock solution (saturated solution in 99% isopropanol)

-

60% Isopropanol

-

Mayer's Hematoxylin

-

Aqueous mounting medium

Procedure:

-

Cut frozen sections at 8-10 µm and air dry for at least 30 minutes.

-

Fix in 10% neutral buffered formalin for 10 minutes.

-

Rinse with distilled water.

-

Briefly rinse with 60% isopropanol.

-

Stain in a freshly prepared and filtered working Oil Red O solution (3 parts stock to 2 parts distilled water) for 15 minutes.[6]

-

Briefly rinse with 60% isopropanol.[6]

-

Wash with distilled water.

-

Counterstain with Mayer's Hematoxylin for 1-2 minutes.

-

Wash in running tap water.

-

Mount with an aqueous mounting medium.

Expected Results:

-

Lipids: Bright Red

-

Nuclei: Blue

Sudan Black B Staining for a Broad Range of Lipids

Sudan Black B is a versatile stain that visualizes neutral fats, phospholipids, and sterols.

Reagents:

-

Sudan Black B solution (0.7 g in 100 mL of propylene (B89431) glycol, heated to 100°C to dissolve, then filtered)[4]

-

Propylene glycol (100%)

-

85% Propylene glycol

-

Nuclear Fast Red or Mayer's Hematoxylin

-

Aqueous mounting medium

Procedure:

-

Cut frozen sections at 8-10 µm and fix in 10% neutral buffered formalin.

-

Wash with distilled water.

-

Place slides in 100% propylene glycol for 5 minutes.

-

Stain in Sudan Black B solution for 7 minutes with agitation.[4][7]

-

Rinse thoroughly in distilled water.

-

Counterstain with Nuclear Fast Red for 3 minutes or Mayer's Hematoxylin for 1-2 minutes.[4][7]

Expected Results:

-

Lipids: Blue-Black

-

Nuclei: Red (with Nuclear Fast Red) or Blue (with Hematoxylin)

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for Sudan dye staining of frozen tissue sections.

References

- 1. researchgate.net [researchgate.net]

- 2. Sudan black: a fast, easy and non-toxic method to assess myelin repair in demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid Droplets as Signaling Platforms Linking Metabolic and Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cellgs.com [cellgs.com]

- 6. benchchem.com [benchchem.com]

- 7. Sudan IV - Wikipedia [en.wikipedia.org]

Sudan III as a lysochrome fat-soluble dye

An In-depth Technical Guide to Sudan III: A Lysochrome Fat-Soluble Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a fat-soluble diazo dye widely utilized in laboratory settings for the visualization of lipids. This document details its chemical and physical properties, mechanism of action, experimental protocols, and safety considerations to support its effective application in research and development.

Core Concepts and Properties

This compound is a lysochrome, a class of fat-soluble dyes that stain lipids and other nonpolar substances.[1][2][3][4][5][6][7][8][9][10][11] Structurally, it is a diazo dye related to azobenzene.[2][4] Its staining action is a physical phenomenon based on its higher solubility in lipids than in the solvent from which it is applied, a principle known as "preferential solubility".[1][8][12] The dye physically dissolves in the lipid droplets within a tissue sample, imparting a distinct orange to red color.[1][4] This mechanism allows for the specific visualization of neutral lipids, such as triglycerides, in various biological samples.[1][4][6][7][10][11][13]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, providing essential data for its use and handling in a laboratory environment.

| Property | Value | Citations |

| IUPAC Name | 1-{[4-(Phenyldiazenyl)phenyl]diazenyl}naphthalen-2-ol | [2][3] |

| Synonyms | C.I. 26100, Solvent Red 23, Sudan Red BK, Fat Ponceau G | [2][3][13][14] |

| CAS Number | 85-86-9 | [2][10][15][16] |

| Chemical Formula | C₂₂H₁₆N₄O | [2][16][17] |

| Molecular Weight | 352.39 g/mol | [2][10][16] |

| Appearance | Reddish-brown crystalline powder | [2][4][18] |

| Melting Point | 199 °C (decomposes) | [2][9][19] |

| Maximum Absorption (λmax) | ~507 nm (in Toluene/Chloroform), 508-510 nm (in Ethanol (B145695)/Isopropanol) | [2][7][19][20] |

| Molar Absorptivity (ε) | ~30,000 M⁻¹cm⁻¹ at 504 nm | [21] |

| Solubility | Water: Insoluble[8][13][15][18]Organic Solvents: Soluble in ethanol (2 mg/ml), chloroform (B151607) (1 mg/ml), toluene, acetone, and isopropanol.[13][18][22] | [6][8][13][15][18][22] |

Mechanism of Staining

The staining process with this compound is not a chemical reaction but a physical one governed by the principles of solubility and hydrophobic interactions.[1][12] The dye molecules, being non-polar, are more readily dissolved in the neutral fats of the tissue than in the moderately polar alcoholic solvent of the staining solution. This partitioning results in the accumulation of the dye within lipid droplets, rendering them visible.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. mlsu.ac.in [mlsu.ac.in]

- 5. biognost.com [biognost.com]

- 6. stainsfile.com [stainsfile.com]

- 7. gspchem.com [gspchem.com]

- 8. stainsfile.com [stainsfile.com]

- 9. This compound | CAS#:85-86-9 | Chemsrc [chemsrc.com]

- 10. scbt.com [scbt.com]

- 11. microbenotes.com [microbenotes.com]

- 12. homework.study.com [homework.study.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. This compound, C.I. 26100 - Biognost [biognost.com]

- 15. chemiis.com [chemiis.com]

- 16. dawnscientific.com [dawnscientific.com]

- 17. 1-(p-Phenylazophenylazo)-2-naphthol (this compound) | C22H16N4O | CID 62331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 19. This compound (C. I. 26100), 50 g, CAS No. 85-86-9 | Dyes for lipid staining | Staining | Histology/Microscopy | Life Science | Carl ROTH - Switzerland [carlroth.com]

- 20. Physical Structure Analysis and Optical Properties of this compound Thin Film [scirp.org]

- 21. PhotochemCAD | this compound [photochemcad.com]

- 22. dawnscientific.com [dawnscientific.com]

An In-depth Technical Guide on the Molecular Properties of Sudan III

This technical guide provides a comprehensive overview of the molecular formula and weight of the lysochrome diazo dye, Sudan III. It is intended for researchers, scientists, and drug development professionals who require detailed information on the fundamental chemical properties of this compound.

Chemical Identity and Molecular Formula

This compound is a synthetic, fat-soluble dye belonging to the azo class of compounds.[1][2] It is structurally related to azobenzene.[2] The IUPAC name for this compound is 1-[[4-(phenyldiazenyl)phenyl]diazenyl]naphthalen-2-ol.[1][3][4] The molecular formula for this compound has been consistently determined to be C₂₂H₁₆N₄O .[1][3][5][6][7][8] This formula indicates that each molecule of this compound contains 22 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom.

Molecular Weight

The molecular weight of a compound is a critical parameter in a wide range of scientific applications, including stoichiometry, solution preparation, and analytical chemistry. The molecular weight of this compound is derived from its molecular formula and the atomic weights of its constituent elements.

The calculated molecular weight is approximately 352.39 g/mol .[5][7] Different sources may report slightly varied values due to rounding of atomic weights, with some listing it as 352.40 g/mol or 352.4 g/mol .[1][6] The exact mass is 352.1324 g/mol .[3]

Summary of Physicochemical Properties

For ease of reference, the key quantitative and qualitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₂H₁₆N₄O | [1][3][5][6][7][8] |

| Molecular Weight | 352.39 g/mol | [5][7] |

| Exact Mass | 352.1324 g/mol | [3] |

| CAS Number | 85-86-9 | [3][5] |

| Appearance | Reddish-brown powder or crystals | [1][5] |

| Melting Point | 199 °C (decomposes) | [5][8][9] |

| Solubility | Insoluble in water; Soluble in fats, ethanol, acetone, and chloroform | [1] |

| Maximum Absorption | 507 nm | [1] |

Logical Relationship of this compound Properties

The following diagram illustrates the logical flow from the compound's identity to its fundamental molecular properties.

Experimental Protocols for Property Determination

While this guide focuses on the established molecular formula and weight, the determination of these properties relies on standard analytical techniques.

-

Mass Spectrometry: This is a primary technique for determining the molecular weight of a compound. In this method, the compound is ionized, and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry can provide the exact mass, which can be used to deduce the molecular formula.

-

Elemental Analysis: This experimental method determines the percentage composition of a compound. For this compound, elemental analysis would yield the percentage of Carbon, Hydrogen, Nitrogen, and Oxygen. These percentages can then be used to calculate the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, confirms the molecular formula.

A general workflow for the determination of molecular formula and weight is outlined below.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. 1-(p-Phenylazophenylazo)-2-naphthol (this compound) | C22H16N4O | CID 62331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. merckindex.rsc.org [merckindex.rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound (C. I. 26100), 50 g, CAS No. 85-86-9 | Dyes for lipid staining | Staining | Histology/Microscopy | Life Science | Carl ROTH - Switzerland [carlroth.com]

- 9. This compound | CAS#:85-86-9 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to Sudan III: Properties, Applications, and Staining Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Sudan III, a lipophilic diazo dye. It covers its fundamental chemical and physical properties, various synonyms and alternative names, and detailed experimental protocols for its application in scientific research. This document is intended to be a valuable resource for professionals in research, scientific, and drug development fields who utilize histological and biochemical staining techniques.

Core Properties of this compound

This compound is a fat-soluble dye widely used for the staining of lipids, particularly triglycerides.[1][2] Structurally, it is a bis(azo) compound.[3] Its staining mechanism relies on its higher solubility in the lipids it is intended to stain than in the solvent from which it is applied. This physical interaction allows for the visualization of fat globules in tissue samples.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various technical sources.

| Property | Value | Source(s) |

| IUPAC Name | 1-{[4-(Phenyldiazenyl)phenyl]diazenyl}naphthalen-2-ol | [2] |

| CAS Number | 85-86-9 | [4][6][7] |

| Colour Index (C.I.) | 26100 | [2][4] |

| Molecular Formula | C₂₂H₁₆N₄O | [4][7][8] |

| Molecular Weight | 352.39 g/mol | [4][8] |

| Melting Point | 199 °C (decomposes) | [6][7][9] |

| Absorption Max (λmax) | 507 nm | [1][2] |

| Solubility in Water | < 0.1 mg/mL | [9] |

| Solubility in Ethanol (B145695) | 2 mg/mL | [9] |

| Solubility in Chloroform | 1 mg/mL | [9] |

| Appearance | Reddish-brown crystalline powder | [1] |

Synonyms and Alternative Names for this compound

This compound is known by a multitude of synonyms and alternative names in scientific literature and commercial products. Understanding these is crucial for comprehensive literature searches and product identification.

A comprehensive list of synonyms includes:

-

1-{[4-(Phenyldiazenyl)phenyl]diazenyl}naphthalen-2-ol[2]

-

1-[4-(Phenylazo)phenylazo]-2-naphthol[8]

-

Fat Soluble Sudan[8]

-

Scarlet B[8]

-

Sudan G[8]

-

Fettscharlach[3]

-

Fettponceau G[3]

-

Stearix Scarlet[3]

-

Organol Red BS[3]

-

Soudan III[3]

-

Cerotinscharlach R[3]

-

Somalia Red III[3]

-

Motirot 2R[3]

-

Sudan Red BK[3]

-

Fat Red R[3]

-

Fat Red HRR[3]

-

Sudan G III[3]

-

Sudan P III[3]

-

Red ZH[3]

-

Silotras Scarlet TB[3]

-

Fat Soluble Red ZH[3]

-

Grasal Brilliant Red G[3]

-

Grasan Brilliant Red G[3]

-

D and C Red No. 17[3]

-

Tetrazobenzene-beta-naphthol[3]

-

2-Naphthalenol, 1-[[4-(phenylazo)phenyl]azo]-[3]

Experimental Protocols

This compound is primarily used for the histological visualization of lipids in frozen tissue sections, as the organic solvents used in paraffin (B1166041) embedding dissolve lipids.[1][5] The following are detailed methodologies for common this compound staining procedures.

Preparation of Staining Solutions

Saturated Alcoholic this compound Stock Solution:

-

Dissolve an excess of this compound powder (~0.5 g) in 100 mL of 99% isopropanol.[10]

-

Let the solution stand for 2-3 days to ensure saturation.[10]

-

The supernatant can be used and is stable for an extended period if stored correctly.[10]

Working this compound Staining Solution:

-

Dilute 6 mL of the saturated this compound stock solution with 4 mL of distilled water.[9][10]

-

Filter the solution before use. The filtrate should be used within several hours.[9][10]

Alternative Preparation:

-

Dissolve 0.5 g of this compound dye in a mixture of 70 mL of ethanol and 30 mL of water, using a warm water bath to aid dissolution.[3]

-

Filter the solution before use.[3]

Staining Protocol for Frozen Tissue Sections

This protocol is a widely used method for identifying fat and lipids in frozen tissue sections.

Materials:

-

Frozen tissue sections (8 microns thick) on adhesive slides[4]

-

10% Phosphate Buffered Formalin[4]

-

70% Ethyl Alcohol[4]

-

Working this compound Staining Solution

-

Aqueous mounting medium (e.g., glycerol (B35011) jelly)[1][4]

Procedure:

-

Fixation: Fix frozen section slides in 10% Phosphate Buffered Formalin for 1 minute.[4]

-

Rinsing: Rinse the sections in two changes of distilled water.[4]

-

Staining: Stain with the working this compound solution for 10-30 minutes. The duration may be adjusted based on the lipid content of the tissue.[1][4]

-

Differentiation: Briefly rinse in 70% ethyl alcohol to remove excess, non-specifically bound dye.[1][4]

-

Washing: Wash thoroughly in distilled water.[4]

-

Counterstaining: Stain with Mayer's Hematoxylin for 2-5 minutes to visualize cell nuclei.[1][4]

-

Bluing: Wash in several changes of tap water. An optional bluing agent like Scott's Tap Water Substitute can be used.[4]

Expected Results:

Experimental Workflow Diagram

The following diagram illustrates the key steps in the this compound staining protocol for frozen tissue sections.

Concluding Remarks

This compound remains a valuable and widely used tool in histology and pathology for the detection of lipids. Its straightforward application and distinct staining characteristics make it a reliable method for researchers and clinicians. This guide provides the essential technical information and protocols to facilitate its effective use in a laboratory setting. Adherence to proper safety protocols when handling the dye and its solutions is paramount.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. mlsu.ac.in [mlsu.ac.in]

- 3. This compound | UK Science Technician Community [community.preproom.org]

- 4. newcomersupply.com [newcomersupply.com]

- 5. Staining Kit: this compound Fat Staining [morphisto.de]

- 6. In vitro evaluation of potential hepatotoxicity induced by drugs [re-place.be]

- 7. Staining histological lung sections with Sudan Black B or this compound for automated identification of alveolar epithelial type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. biognost.com [biognost.com]

Sudan III: A Neutral, Lipophilic Azo Dye for Lipid Staining

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sudan III is a synthetic, fat-soluble azo dye widely utilized in histology and other scientific fields for the detection of lipids.[1][2] Its strong affinity for nonpolar substances, coupled with its neutral charge, makes it an effective tool for visualizing fats, oils, and triglycerides in various biological and industrial applications.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a focus on its molecular charge, and details its application in lipid staining.

Core Properties of this compound

This compound, chemically known as 1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol, is a reddish-brown crystalline powder.[1][5] It is structurally a bis(azo) compound, characterized by the presence of two azo groups (-N=N-) that connect three aromatic rings.[1][6] This extended system of conjugated double bonds is responsible for its characteristic color.

From a physicochemical standpoint, this compound is a neutral and lipophilic molecule.[7] Its nonpolar nature is a key determinant of its function, as it is practically insoluble in water but readily dissolves in organic solvents such as ethanol (B145695), acetone, chloroform, and lipids themselves.[1][5] This property is the basis for its use as a lysochrome, or fat-soluble dye.[8][9] When applied to a sample, this compound preferentially partitions into the lipid phase, effectively staining these components a distinct orange to red color.[2][10]

The formal charge of the this compound molecule is zero.[6] The absence of any ionizable functional groups that would carry a positive or negative charge under typical physiological conditions contributes to its nonpolar character and its ability to passively diffuse across cell membranes and accumulate in lipid droplets.

Quantitative Physicochemical Data

The following table summarizes key quantitative data for this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C22H16N4O | [1][6][7] |

| Molecular Weight | 352.4 g/mol | [1][6] |

| CAS Number | 85-86-9 | [5][6] |

| Colour Index (C.I.) Number | 26100 | [1][8] |

| Melting Point | 199 °C (decomposes) | [5][9] |

| Maximum Absorption (λmax) | 507-512 nm (in ethanol) | [1][7] |

| Formal Charge | 0 | [6] |

| Topological Polar Surface Area | 69.7 Ų | [6] |

| logP (Octanol-Water Partition Coefficient) | 5.74 | [9] |

Mechanism of Action and Experimental Application

The primary application of this compound is in the histochemical staining of lipids, particularly neutral fats like triglycerides.[1][8] The staining mechanism is a physical process based on the principle of "like dissolves like."[4]

Experimental Protocol: Staining of Lipids in Frozen Sections

This protocol is a standard method for visualizing intracellular and extracellular lipids in tissue samples.

Materials:

-

This compound staining solution (saturated solution in 70-99% isopropanol (B130326) or ethanol)

-

Frozen tissue sections (5-10 µm)

-

Distilled water

-

A suitable counterstain (e.g., hematoxylin)

-

Aqueous mounting medium

Procedure:

-

Cut frozen sections of the tissue using a cryostat and mount them on glass slides.

-

Allow the sections to air dry briefly.

-

Immerse the slides in the this compound staining solution for 10-15 minutes. This allows the dye to partition into the lipid droplets within the tissue.

-

Briefly differentiate the sections in 70% ethanol to remove excess stain.

-

Rinse the slides thoroughly with distilled water.

-

If desired, counterstain the sections with a nuclear stain like hematoxylin (B73222) to visualize cell nuclei.

-

Rinse again with distilled water.

-

Mount the coverslip using an aqueous mounting medium.

Expected Results:

-

Lipids (triglycerides, etc.) will appear as orange-red to red droplets.

-

Cell nuclei (if counterstained) will be blue or purple.

Visualizing the Neutrality of this compound

The following diagrams illustrate the chemical structure of this compound and a conceptual workflow for lipid staining, emphasizing the neutral and lipophilic properties of the dye.

Caption: Chemical structure and key properties of this compound.

Caption: Conceptual workflow of lipid staining with this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. mlsu.ac.in [mlsu.ac.in]

- 3. This compound - Wikipedia [en.wikipedia.org]